4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
CAS No.:
Cat. No.: VC16264005
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol -](/images/structure/VC16264005.png)
Specification
Molecular Formula | C13H15N3O2S |
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Molecular Weight | 277.34 g/mol |
IUPAC Name | 3-[(2-methoxyphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-7-5-4-6-10(11)17-2/h3-7H,1,8-9H2,2H3,(H,15,19) |
Standard InChI Key | DABRDESRHVVWCY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1OCC2=NNC(=S)N2CC=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The thiol (-SH) group at the C3 position enhances reactivity, particularly in hydrogen bonding and nucleophilic substitution reactions. The N4 allyl group (CH2CHCH2) introduces steric bulk and potential sites for further functionalization, while the C5 2-methoxy-phenoxymethyl group combines ether and methoxy substituents, likely influencing solubility and electronic properties .
Table 1: Comparative Structural Analysis of Triazole-3-Thiol Derivatives
Spectroscopic Characterization
While spectral data for the target compound are unavailable, analogs suggest characteristic peaks in NMR and IR spectra. For example:
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IR: A strong absorption band near 2550 cm⁻¹ (S-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C stretches) .
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¹H NMR: Signals for the allyl group (δ 5.1–5.9 ppm for vinyl protons, δ 3.8–4.2 ppm for CH2), methoxy protons (δ 3.7–3.9 ppm), and aromatic protons (δ 6.7–7.3 ppm) .
Synthetic Pathways and Optimization
General Synthesis of 1,2,4-Triazole-3-Thiols
The target compound is likely synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or through alkylation of preformed triazole-thiols. For instance, 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting 5-(phenoxymethyl)-1H-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base like potassium carbonate.
Challenges in Introducing the 2-Methoxy-Phenoxymethyl Group
Incorporating the 2-methoxy-phenoxymethyl moiety requires careful control of reaction conditions to avoid ether cleavage. A plausible route involves:
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Etherification: Coupling 2-methoxyphenol with chloromethyl triazole intermediate.
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Alkylation: Introducing the allyl group using allyl bromide under inert conditions .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method of Estimation |
---|---|---|
logP (Octanol-Water) | 2.8–3.2 | Analog-based extrapolation |
Water Solubility | ~50 mg/L | Quantitative Structure-Property Relationship (QSPR) |
Melting Point | 160–170°C | Differential Scanning Calorimetry (DSC) of analogs |
Biological Activity and Mechanisms
Enzyme Inhibition
Docking studies on analogous compounds reveal affinity for fungal lanosterol 14α-demethylase (CYP51), a target in antifungal therapy. The thiol group coordinates with the heme iron, while hydrophobic substituents occupy the enzyme’s active site .
Applications and Industrial Relevance
Pharmaceutical Development
As a triazole-thiol derivative, the compound is a candidate for antifungal and antibacterial agents. Its structural similarity to fluconazole analogs suggests potential use in treating resistant infections .
Material Science
The thiol group enables surface functionalization of nanoparticles or polymers. For instance, gold nanoparticle conjugates of triazole-thiols show promise in biosensing applications .
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